molecular formula C20H25N5O4S B2466144 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 941872-65-7

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2466144
CAS No.: 941872-65-7
M. Wt: 431.51
InChI Key: LBKUEDBDCHWRFP-UHFFFAOYSA-N
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a quinazolinone core, which has been associated with various biological activities, particularly in the realm of cancer research and kinase inhibition.

Chemical Structure

The molecular formula of this compound is C20H25N5O4SC_{20}H_{25}N_{5}O_{4}S, with a molecular weight of approximately 431.51 g/mol. The structure features several functional groups that contribute to its biological properties:

Functional Group Description
Quinazolinone Core A bicyclic structure known for its biological activity, particularly as kinase inhibitors.
Thioether Linkage May participate in nucleophilic substitution reactions.
Dimethylamino Group Enhances interaction with biological targets.
Nitrophenyl Substitution Potentially increases lipophilicity and bioavailability.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Kinase Inhibition : The quinazolinone core is prevalent in many kinase inhibitors, suggesting that this compound may also have inhibitory effects on specific kinases involved in cancer progression.
  • Antitumor Properties : Quinazolinone derivatives have been shown to possess significant antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
  • Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on MMP Inhibition : A related compound was evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. The results indicated significant inhibition of MMP activity, leading to reduced cell migration in vitro .
  • Cytotoxicity Analysis : In a cytotoxicity assay using COS-1 cells, compounds similar to this one demonstrated minimal cytotoxic effects at concentrations up to 50 μM, suggesting a favorable safety profile for further development .
  • Angiogenesis Inhibition : In vivo studies using the chick chorioallantoic membrane (CAM) model showed that certain derivatives significantly reduced angiogenesis in tumor cells, highlighting their potential as anti-cancer agents .

The synthesis of this compound involves multiple steps to ensure the correct formation of the quinazolinone core and the incorporation of various functional groups. The proposed mechanism of action may involve:

  • Interaction with specific kinases or MMPs.
  • Induction of apoptosis through signaling pathways influenced by the compound's structural features.

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-23(2)11-12-24-17-6-4-3-5-16(17)19(22-20(24)27)30-13-18(26)21-14-7-9-15(10-8-14)25(28)29/h7-10H,3-6,11-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKUEDBDCHWRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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